molecular formula C13H8F2O B1611384 4-(3,4-Difluorophenyl)benzaldehyde CAS No. 135862-45-2

4-(3,4-Difluorophenyl)benzaldehyde

Cat. No.: B1611384
CAS No.: 135862-45-2
M. Wt: 218.2 g/mol
InChI Key: CFPZRONYLRQBAU-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)benzaldehyde is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Difluorophenyl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzene.

    Formylation Reaction: The key step involves the formylation of 3,4-difluorobenzene to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where 3,4-difluorobenzene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Difluorophenyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 4-(3,4-Difluorophenyl)benzoic acid.

    Reduction: 4-(3,4-Difluorophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Difluorophenyl)benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)benzaldehyde depends on its specific application:

    Biological Activity: In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.

    Chemical Reactions: In chemical reactions, the aldehyde group serves as a reactive site for nucleophilic attack, while the fluorine atoms influence the electronic properties of the phenyl ring, affecting reactivity and stability.

Comparison with Similar Compounds

    4-(2,3-Difluorophenyl)benzaldehyde: Similar structure but with fluorine atoms in different positions, leading to different reactivity and properties.

    4-(3,4-Dichlorophenyl)benzaldehyde: Chlorine atoms instead of fluorine, resulting in different electronic effects and reactivity.

    4-(3,4-Dimethoxyphenyl)benzaldehyde: Methoxy groups instead of fluorine, significantly altering the compound’s chemical behavior and applications.

This comprehensive overview highlights the significance of 4-(3,4-Difluorophenyl)benzaldehyde in scientific research and industry, emphasizing its unique properties and diverse applications

Properties

IUPAC Name

4-(3,4-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPZRONYLRQBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569714
Record name 3',4'-Difluoro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135862-45-2
Record name 3',4'-Difluoro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5.4 g of 2-(3',4'-difluoro-4-biphenylyl)dioxolane; 100 ml of toluene and 20 ml of formic acid was stirred for 16 hours. The formic acid phase was separated and the toluene phase was washed neutral with two 50 ml portions of saturated sodium hydrogen carbonate solution and three 75 ml portions of water, dried over sodium sulphate and concentrated. There were obtained 4.3 g of p-(3,4-difluorophenyl)benzaldehyde.
Name
2-(3',4'-difluoro-4-biphenylyl)dioxolane
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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